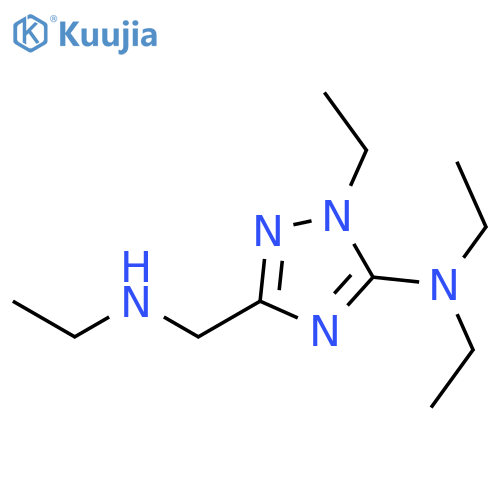

Cas no 2060062-91-9 (5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine)

5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-(Diethylaminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

- 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine

-

- MDL: MFCD30502006

- インチ: 1S/C11H23N5/c1-5-12-9-10-13-11(15(6-2)7-3)16(8-4)14-10/h12H,5-9H2,1-4H3

- InChIKey: QYYLBMWJKOZTOG-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C(N(CC)CC)=NC(CNCC)=N1

5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341652-0.05g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 0.05g |

$827.0 | 2025-03-18 | |

| Enamine | EN300-341652-0.1g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 0.1g |

$867.0 | 2025-03-18 | |

| Enamine | EN300-341652-0.25g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 0.25g |

$906.0 | 2025-03-18 | |

| Enamine | EN300-341652-1.0g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 1.0g |

$986.0 | 2025-03-18 | |

| Enamine | EN300-341652-5g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 5g |

$2858.0 | 2023-09-03 | ||

| Enamine | EN300-341652-0.5g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 0.5g |

$946.0 | 2025-03-18 | |

| Enamine | EN300-341652-5.0g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088582-1g |

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95% | 1g |

¥4893.0 | 2023-03-11 | |

| Enamine | EN300-341652-10.0g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 10.0g |

$4236.0 | 2025-03-18 | |

| Enamine | EN300-341652-2.5g |

5-[(diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |

2060062-91-9 | 95.0% | 2.5g |

$1931.0 | 2025-03-18 |

5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine (CAS No. 2060062-91-9)

5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological activities. With the CAS number 2060062-91-9, this triazolamine derivative has garnered attention due to its potential applications in medicinal chemistry and drug development. The compound’s structure incorporates multiple functional groups, including diethylamino, N,N-diethyl, and a central 1H-1,2,4-triazol ring, which contribute to its unique chemical properties and reactivity.

The 1H-1,2,4-triazol core is a heterocyclic aromatic system that is widely recognized for its role in various pharmacological applications. This scaffold is known to exhibit a broad spectrum of biological activities, making it a valuable building block for the synthesis of bioactive molecules. The presence of diethylamino and N,N-diethyl substituents further enhances the compound’s pharmacological profile by introducing basicity and lipophilicity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine has emerged as a compound of interest in this context. Its molecular framework suggests potential applications in the treatment of various diseases, including inflammatory disorders and infectious diseases. The compound’s ability to interact with biological targets at the molecular level makes it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its structural versatility. The triazolamine core can be modified in multiple ways to tailor its biological activity. For instance, variations in the substitution patterns around the triazole ring can significantly alter the compound’s pharmacokinetic properties. Additionally, the presence of diethylamino and N,N-diethyl groups provides opportunities for further functionalization, enabling chemists to explore new chemical space and discover novel derivatives with enhanced therapeutic potential.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Among these, triazoles have been particularly well-studied due to their diverse biological activities and favorable pharmacokinetic profiles. 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine exemplifies this trend by combining a potent heterocyclic scaffold with functional groups that enhance its bioactivity. This combination has led to increased interest in exploring its potential as a lead compound for the development of new drugs.

The synthesis of 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent steps involve nucleophilic substitution reactions to introduce the diethylamino and N,N-diethyl groups. These synthetic routes highlight the compound’s complexity but also underscore its synthetic accessibility for further modifications.

In terms of biological activity, preliminary studies suggest that 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The compound’s ability to modulate these enzymes could make it a valuable therapeutic agent for conditions such as rheumatoid arthritis and other chronic inflammatory diseases. Additionally, its structural features may contribute to its potential as an antimicrobial agent, targeting bacterial enzymes that are essential for pathogenicity.

The pharmacological evaluation of this compound has been ongoing in several research laboratories worldwide. In vitro studies have demonstrated its ability to interact with specific protein targets at concentrations that are non-toxic to human cells. These findings are encouraging and suggest that further preclinical studies are warranted to assess its therapeutic potential in vivo. Animal models have already provided preliminary evidence supporting its efficacy in reducing inflammation and modulating immune responses.

One of the key advantages of using 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine as a lead compound is its structural flexibility. Chemists can easily modify various parts of its molecular framework to optimize its pharmacological properties. For instance, replacing one of the diethylamino groups with another amine moiety could alter its binding affinity to target proteins. Similarly, introducing fluorine atoms into the triazole ring could enhance metabolic stability while maintaining or improving bioactivity.

The development of novel drugs often involves a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. The study of 5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine exemplifies this collaborative effort by bringing together expertise from different fields to explore its potential as a therapeutic agent. The compound’s unique structure and promising biological activities make it an attractive candidate for further investigation.

As research continues to uncover new therapeutic targets and mechanisms of action,5-(diethylamino)methyl-N,N-diethytl-H-l ,24-triazol -3-am ine (CAS No . 20600629 -91 -9) will likely play an increasingly important role in drug development . Its ability to modulate key biological pathways while maintaining favorable pharmacokinetic properties positions it as a valuable asset in the quest for novel therapeutic agents . p >

2060062-91-9 (5-(diethylamino)methyl-N,N-diethyl-1H-1,2,4-triazol-3-amine) 関連製品

- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)

- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 4225-92-7(2-Bromo-1-mesitylethanone)

- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)

- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

- 104801-93-6(2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid)

- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)

- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)

- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)